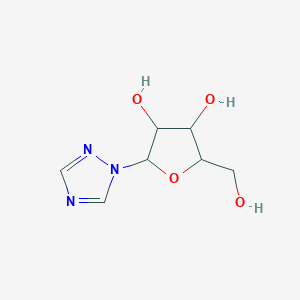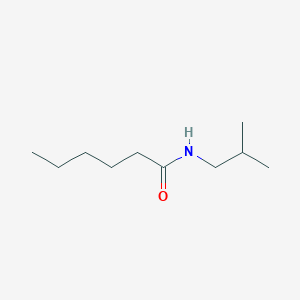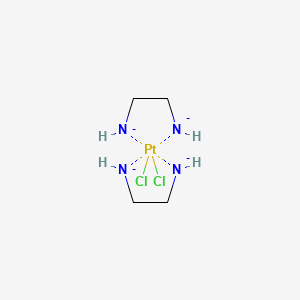
Platinum(2+), dichloride, cis-lambda-(+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(2+), dichloride, cis-lambda-(+)-: is a coordination compound with significant importance in various fields, particularly in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Platinum(2+), dichloride, cis-lambda-(+)- typically involves the reaction of platinum(II) chloride with specific ligands under controlled conditions. One common method is the reaction of platinum(II) chloride with ethylenediamine in an aqueous solution, followed by purification steps to isolate the desired cis isomer.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions in controlled environments to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Platinum(2+), dichloride, cis-lambda-(+)- can undergo oxidation reactions, often leading to the formation of platinum(IV) compounds.
Reduction: This compound can be reduced to form platinum(0) species, which are often used as catalysts.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands such as ammonia or phosphines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or reducing agents like sodium borohydride.
Substitution: Ammonia, phosphines, or other ligands in aqueous or organic solvents.
Major Products:
Oxidation: Platinum(IV) complexes.
Reduction: Platinum(0) species.
Substitution: Various platinum(II) complexes with different ligands.
Applications De Recherche Scientifique
Chemistry:
- Used as a catalyst in various organic reactions.
- Studied for its unique coordination chemistry and isomerism.
Biology:
- Investigated for its interactions with biological molecules, such as DNA and proteins.
Medicine:
- Known for its use in chemotherapy, particularly in the treatment of various cancers. The cis isomer, known as cisplatin, is a widely used chemotherapeutic agent.
Industry:
- Utilized in the production of high-purity platinum for industrial applications.
- Employed in the development of new materials and catalysts.
Mécanisme D'action
Mechanism: The mechanism of action of Platinum(2+), dichloride, cis-lambda-(+)-, particularly in its role as a chemotherapeutic agent, involves the formation of cross-links with DNA. This inhibits DNA replication and transcription, leading to cell death.
Molecular Targets and Pathways:
DNA: Forms covalent bonds with DNA, leading to the formation of intrastrand and interstrand cross-links.
Proteins: Can interact with various proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Platinum(2+), dichloride, trans-lambda-(+)-: The trans isomer of the compound, which has different chemical properties and biological activities.
Platinum(2+), dichloride, cis-delta-(+)-: Another isomer with distinct properties.
Uniqueness:
- The cis isomer, Platinum(2+), dichloride, cis-lambda-(+)-, is unique in its ability to form specific types of DNA cross-links, making it particularly effective as a chemotherapeutic agent. Its square planar geometry and specific ligand arrangement contribute to its distinct reactivity and applications.
Propriétés
Numéro CAS |
18661-28-4 |
|---|---|
Formule moléculaire |
C4H12Cl2N4Pt-4 |
Poids moléculaire |
382.15 g/mol |
Nom IUPAC |
2-azanidylethylazanide;dichloroplatinum |
InChI |
InChI=1S/2C2H6N2.2ClH.Pt/c2*3-1-2-4;;;/h2*3-4H,1-2H2;2*1H;/q2*-2;;;+2/p-2 |
Clé InChI |
MVUXXVKLMVGOCM-UHFFFAOYSA-L |
SMILES canonique |
C(C[NH-])[NH-].C(C[NH-])[NH-].Cl[Pt]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


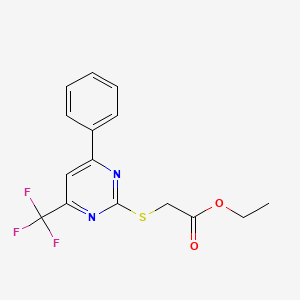
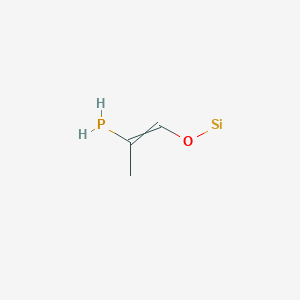
![(4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one](/img/structure/B14166033.png)
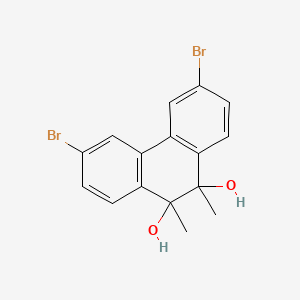
![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)
![Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B14166054.png)


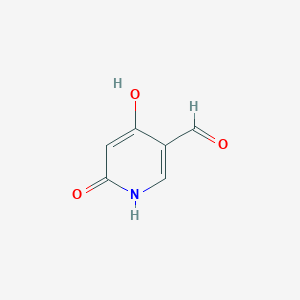
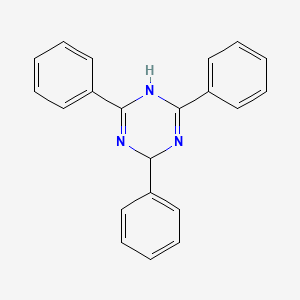
![6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B14166084.png)
